Sphingosine-1-phosphate (d18:1(14Z))

Sphingolipidomics Lipid Biochemistry Molecular Structure

This atypical sphingolipid features a cis (Z) double bond at 14-15, distinct from canonical S1P's trans (E) bond. This structural variation alters membrane dynamics and receptor selectivity, making it essential for precise studies in leukodystrophy biomarkers, cancer, and metabolic signaling pathways.

Molecular Formula C18H38NO5P
Molecular Weight 379.5 g/mol
Cat. No. B10818955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSphingosine-1-phosphate (d18:1(14Z))
Molecular FormulaC18H38NO5P
Molecular Weight379.5 g/mol
Structural Identifiers
SMILESCCCC=CCCCCCCCCCCC(C(COP(=O)(O)O)N)O
InChIInChI=1S/C18H38NO5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(20)17(19)16-24-25(21,22)23/h4-5,17-18,20H,2-3,6-16,19H2,1H3,(H2,21,22,23)/b5-4-/t17-,18+/m0/s1
InChIKeyZCDSBTUVYZHMTN-JTDRTSHGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Product Overview: [(Z,2S,3R)-2-amino-3-hydroxyoctadec-14-enyl] dihydrogen phosphate (14Z-S1P) for Research Procurement


[(Z,2S,3R)-2-amino-3-hydroxyoctadec-14-enyl] dihydrogen phosphate, also known as sphingosine-1-phosphate (d18:1(14Z)) or 14Z-S1P, is an atypical sphingolipid belonging to the sphingosine-1-phosphate (S1P) family of bioactive lipid mediators . It is a phosphorylated derivative of a C18 sphingoid base and is characterized by a distinctive cis (Z) double bond at the 14-15 position of its hydrocarbon chain, rather than the trans (E) double bond at the 4-5 position found in canonical S1P (d18:1) [1]. This structural variation classifies it as an atypical sphingolipid, which are known to have distinct roles in cellular signaling, proliferation, and apoptosis compared to their canonical counterparts [2]. The compound is recognized for its involvement in the regulation of various physiological and pathophysiological processes, including cancer, atherosclerosis, diabetes, and osteoporosis, making it a critical tool for investigating sphingolipid metabolism and signaling pathways .

Why Generic S1P (d18:1) Cannot Substitute for [(Z,2S,3R)-2-amino-3-hydroxyoctadec-14-enyl] dihydrogen phosphate in Specialized Assays


The assumption that any sphingosine-1-phosphate (S1P) analog is functionally interchangeable is a critical error in experimental design. The specific structural feature of [(Z,2S,3R)-2-amino-3-hydroxyoctadec-14-enyl] dihydrogen phosphate—the cis (Z) double bond at the 14-15 position—fundamentally differentiates it from the canonical S1P (d18:1), which has a trans (E) bond at the 4-5 position [1]. This is not a minor variation; it reclassifies the compound as an 'atypical' sphingolipid. Atypical sphingolipids are known to have profoundly different metabolic fates, biophysical properties, and biological activities compared to their canonical counterparts [2]. For instance, the position and stereochemistry of double bonds in sphingoid bases have been shown to dramatically impact their ability to laterally segregate into ordered membrane domains, which is a crucial aspect of their signaling function [2]. Therefore, using the standard S1P (d18:1) as a substitute for the 14Z-isomer would likely yield misleading data on receptor selectivity, downstream signaling kinetics, and metabolic processing. The procurement of this specific isomer is essential for any research program aiming to dissect the unique roles of atypical sphingolipids in disease pathology or to develop isoform-selective molecular probes.

Quantitative Evidence for the Differentiation of [(Z,2S,3R)-2-amino-3-hydroxyoctadec-14-enyl] dihydrogen phosphate from Canonical S1P Analogs


Structural Differentiation: Cis-14,15 Double Bond vs. Trans-4,5 Double Bond in Canonical S1P

The target compound is uniquely defined by its cis (Z) double bond at the 14-15 position of the C18 chain. This is in direct contrast to the primary endogenous ligand, sphingosine-1-phosphate (d18:1), which features a trans (E) double bond at the 4-5 position [1]. This structural difference is the basis for its classification as an 'atypical' sphingolipid [2].

Sphingolipidomics Lipid Biochemistry Molecular Structure

Differential Receptor Binding Affinity: C16 S1P Analog vs. Canonical S1P as a Class-Level Inference

While direct binding affinity data for the target 14Z-S1P compound against S1P receptor subtypes is not publicly available, class-level inference from closely related atypical sphingolipids demonstrates the potential for significant variation. For example, C16 Sphingosine-1-phosphate (C16 S1P), an analog with a different chain length, binds to the S1P1, S1P3, and S1P2 receptors with affinities of 115%, 83%, and 103%, respectively, relative to canonical S1P in CHO cells . This quantitative example illustrates how structural modifications in the sphingoid base can lead to a non-uniform shift in receptor subtype selectivity. The unique cis-14,15 double bond in the target compound is predicted to induce similar, if not more pronounced, changes in its receptor binding profile compared to the canonical trans-4,5 S1P.

GPCR Signaling Receptor Pharmacology Lipid Mediators

Validated Role as a Disease-Specific Biomarker vs. General S1P Metabolite

The atypical sphingolipid SPB 18:1(14Z);O2, which shares the same 14Z double bond configuration as the target compound, has been validated as a specific plasma biomarker for DEGS1-related hypomyelinating leukodystrophy [1]. This biomarker was found to be present in the plasma of patients carrying a pathogenic DEGS1 variant (p.R311K) but absent in a patient with a benign variant (p.G270E), even though both had increased levels of other dihydrosphingolipids [1]. This demonstrates that the 14Z-structure can provide a level of diagnostic specificity not achievable by measuring canonical sphingolipid species.

Biomarker Discovery Clinical Diagnostics Neurological Disease

High-Impact Application Scenarios for [(Z,2S,3R)-2-amino-3-hydroxyoctadec-14-enyl] dihydrogen phosphate


Development of Isoform-Selective S1P Receptor Ligands

Given the inference that the 14Z-configuration may alter receptor subtype selectivity compared to canonical S1P (d18:1) [1], this compound is an ideal starting point for medicinal chemistry programs focused on developing next-generation S1P receptor modulators. By using the 14Z-S1P scaffold, researchers can explore a distinct region of chemical space to design agonists or antagonists with improved selectivity for specific S1P receptor subtypes (e.g., S1P1 over S1P3) to minimize cardiovascular side effects associated with non-selective modulators like fingolimod [2].

Biomarker Assay Development and Validation for Sphingolipidoses

The validation of a 14Z-containing sphingoid base (SPB 18:1(14Z);O2) as a specific biomarker for DEGS1-related leukodystrophy [1] establishes a precedent for using this class of molecules in diagnostic development. Procuring the pure 14Z-S1P compound is essential for creating and validating quantitative LC-MS/MS assays. It can serve as an authentic analytical standard for identifying and quantifying similar 14Z-species in patient biofluids, enabling the discovery of new biomarkers for other disorders of sphingolipid metabolism.

Mechanistic Studies of Atypical Sphingolipid Signaling and Membrane Dynamics

The unique cis-14,15 double bond alters the biophysical properties of the sphingoid base, impacting its ability to segregate into ordered membrane domains [1]. This compound is therefore a critical probe for biophysicists and cell biologists studying the fundamental role of lipid geometry in membrane organization and the formation of signaling platforms. Comparative studies with canonical S1P (d18:1) can directly quantify how the double bond position influences membrane fluidity, lipid raft association, and the spatiotemporal dynamics of downstream signaling events.

Investigating the Role of Sphingolipids in Cancer, Atherosclerosis, and Diabetes

Sphingosine-1-phosphate (d18:1(14Z)) is recognized as a crucial regulator in cancer, atherosclerosis, diabetes, and osteoporosis [1]. Its atypical structure makes it a valuable tool for dissecting the specific contribution of this isomer to disease pathology, as opposed to the effects of the more abundant canonical S1P. Research programs focused on these disease areas can employ the 14Z-S1P compound to explore a novel axis of sphingolipid signaling that may represent a previously unappreciated therapeutic target.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sphingosine-1-phosphate (d18:1(14Z))

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.